ZINC69811181
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Overview
Description
ZINC69811181 is an ASCT2 inhibitor.
Scientific Research Applications
Zinc as a Biological and Chemical Tool
ZINC69811181, as a part of the broader class of zinc compounds, plays a significant role in biological and chemical research. ZINC, a free public resource for ligand discovery, contains millions of molecules, including zinc-based ones, for biological research applications (Irwin et al., 2012). This tool aids in identifying molecules like this compound for biological relevance.
Zinc in Neuroscience and Medical Imaging
Zinc's role in neurochemistry and its application in fluorescent imaging for in vivo monitoring have been explored, highlighting its importance in understanding biological systems (Jiang & Guo, 2004). Zinc-based molecules, like this compound, can be integral in these areas.
Zinc Isotopes in Environmental and Life Sciences
The use of zinc isotopes, like those related to this compound, in environmental and life sciences has been reviewed, showing their significance as biogeochemical tracers (Cloquet et al., 2008). These isotopes can provide insights into biological and chemical processes in various environments.
Biomedical Applications of Zinc
Zinc oxide nanoparticles (ZnO NPs), related to compounds like this compound, are increasingly used in biomedical applications due to their biocompatibility and low toxicity. They have shown potential in anticancer and antibacterial fields, as well as in bioimaging (Jiang, Pi, & Cai, 2018).
Zinc in Bioabsorbable Stents
Zinc, an element related to this compound, is proposed for use in bioabsorbable cardiac stents, combining the beneficial behaviors of iron and magnesium in these applications (Bowen, Drelich, & Goldman, 2013).
Zinc Nanostructures in Various Applications
ZnO nanostructures, akin to this compound's domain, have multifunctional properties, leading to applications across diverse fields including electronics, medicine, and energy (Mishra & Adelung, 2017).
Zinc in Biodegradable Materials
Studies on zinc, similar to this compound, in biodegradable materials like implants, have shown its potential due to favorable mechanical properties and biocompatibility (Venezuela & Dargusch, 2019).
Properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.42 |
IUPAC Name |
(R)-2-Phenyl-2-(3-((1-(o-tolyl)cyclopropyl)methyl)ureido)acetamide |
InChI |
InChI=1S/C20H23N3O2/c1-14-7-5-6-10-16(14)20(11-12-20)13-22-19(25)23-17(18(21)24)15-8-3-2-4-9-15/h2-10,17H,11-13H2,1H3,(H2,21,24)(H2,22,23,25)/t17-/m1/s1 |
InChI Key |
YXJFOAJOLVZZQD-QGZVFWFLSA-N |
SMILES |
O=C(N)[C@@H](C1=CC=CC=C1)NC(NCC2(C3=CC=CC=C3C)CC2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZINC-69811181; ZINC 69811181; ZINC69811181 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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